molecular formula C6H5IOS B1329682 2-Acetyl-5-iodothiophene CAS No. 30955-94-3

2-Acetyl-5-iodothiophene

Cat. No.: B1329682
CAS No.: 30955-94-3
M. Wt: 252.07 g/mol
InChI Key: XBUCSKKBSJSRLJ-UHFFFAOYSA-N
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Description

2-Acetyl-5-iodothiophene is an organic compound with the molecular formula C6H5IOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an acetyl group at the second position and an iodine atom at the fifth position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-iodothiophene typically involves the iodination of 2-acetylthiophene. One common method is the electrophilic substitution reaction where 2-acetylthiophene is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the fifth position of the thiophene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-iodothiophene undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The acetyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and thiols are used for nucleophilic substitution reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Electrophilic Substitution: Products include halogenated derivatives of this compound.

    Nucleophilic Substitution: Products include substituted thiophenes with various functional groups replacing the iodine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the acetyl group, such as carboxylic acids or alcohols.

Scientific Research Applications

2-Acetyl-5-iodothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-iodothiophene involves its interaction with various molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and binding affinity. The thiophene ring provides aromatic stability and can interact with aromatic amino acids in proteins, affecting their function and activity.

Comparison with Similar Compounds

2-Acetyl-5-iodothiophene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(5-iodothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUCSKKBSJSRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184936
Record name NSC 80387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30955-94-3
Record name NSC 80387
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030955943
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Record name 30955-94-3
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Record name NSC 80387
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Record name 2-Acetyl-5-iodothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-acetyl-5-iodothiophene in the synthesis of bithiophene derivatives?

A: this compound acts as a key building block in the photochemical synthesis of halogenobithienyl ketones []. When exposed to light, it undergoes a photochemical coupling reaction with halogenated thiophenes. This process forms a new carbon-carbon bond, leading to the creation of diverse bithiophene structures. These newly formed bithiophene derivatives are of significant interest due to their potential as singlet oxygen photosensitizers, suggesting possible bioactivity [].

Q2: Why is the photochemical synthesis of bithiophene derivatives significant?

A: Bithiophene structures are found in various natural products, some exhibiting valuable biological activities []. The development of efficient synthetic methods for these compounds is crucial for exploring their potential applications, including pharmaceutical development and material science. The photochemical approach described in the research offers a novel and potentially advantageous route to these compounds compared to traditional synthetic strategies. This methodology uses light as a reagent, potentially leading to milder reaction conditions and reducing the reliance on harsh chemicals, thus aligning with green chemistry principles.

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